Enhanced Lipophilicity (XLogP3) Compared to 4-(3-Methoxyphenyl)-3-methylbenzoic Acid
The ethoxy-substituted compound exhibits a higher computed lipophilicity (XLogP3 = 3.8) than its methoxy analog (XLogP3 = 3.4) [1][2]. This difference of +0.4 logP units is significant for drug-like properties, as it predicts enhanced membrane permeability and potential impact on oral bioavailability and tissue distribution [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 4-(3-Methoxyphenyl)-3-methylbenzoic acid (CAS 1261902-72-0): 3.4 |
| Quantified Difference | +0.4 logP units |
| Conditions | Computed property based on PubChem XLogP3 algorithm (release 2021.05.07) [1][2] |
Why This Matters
This quantifiable lipophilicity difference is crucial for medicinal chemists optimizing ADME profiles, as it directly influences compound prioritization in lead optimization campaigns.
- [1] PubChem. (2026). 4-(3-Ethoxyphenyl)-3-methylbenzoic acid. National Center for Biotechnology Information. CID 53226300. View Source
- [2] PubChem. (2026). 4-(3-Methoxyphenyl)-3-methylbenzoic acid. National Center for Biotechnology Information. CID 53225413. View Source
